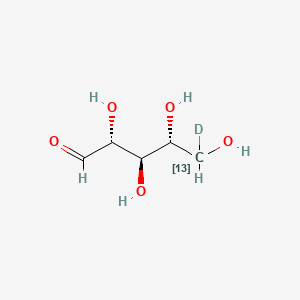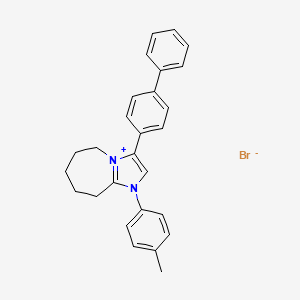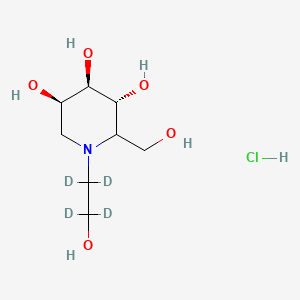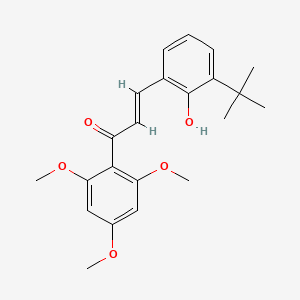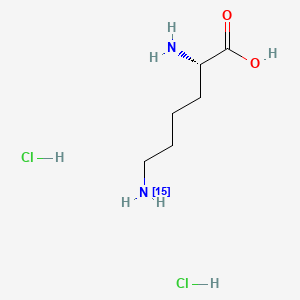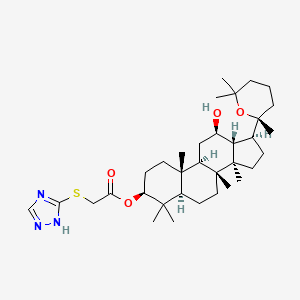
Apoptosis inducer 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis Inducer 9 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy and other medical fields. Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells, making compounds like this compound valuable tools in biomedical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and cost-effectiveness. This process often requires stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: Apoptosis Inducer 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Apoptosis Inducer 9 has a wide range of applications in scientific research, including:
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential in cancer therapy, where inducing apoptosis in cancer cells can help eliminate tumors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptosis pathways.
作用机制
The mechanism of action of Apoptosis Inducer 9 involves its interaction with specific molecular targets and pathways that regulate apoptosis. This compound can activate caspases, a family of proteases that play a central role in the execution of apoptosis. By triggering the activation of these enzymes, this compound initiates a cascade of events leading to cell death. The compound may also interact with other proteins and signaling pathways involved in apoptosis regulation.
相似化合物的比较
Caspase Activators: Compounds that directly activate caspases, similar to Apoptosis Inducer 9.
Pro-apoptotic Agents: Molecules that promote apoptosis through various mechanisms, including mitochondrial disruption and death receptor activation.
Uniqueness: this compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in targeted cells. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other apoptosis-inducing compounds.
属性
分子式 |
C34H55N3O4S |
|---|---|
分子量 |
601.9 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C34H55N3O4S/c1-29(2)13-9-14-34(8,41-29)21-10-16-33(7)27(21)22(38)18-24-31(5)15-12-25(30(3,4)23(31)11-17-32(24,33)6)40-26(39)19-42-28-35-20-36-37-28/h20-25,27,38H,9-19H2,1-8H3,(H,35,36,37)/t21-,22+,23-,24+,25-,27-,31-,32+,33+,34+/m0/s1 |
InChI 键 |
BQKBVOVTODBTCP-PZFAUQBASA-N |
手性 SMILES |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C |
规范 SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


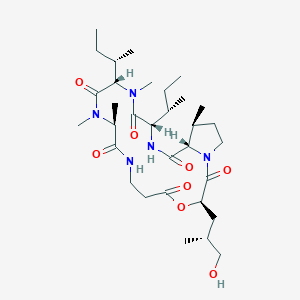
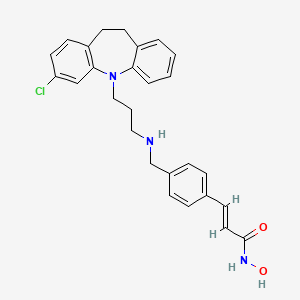
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
